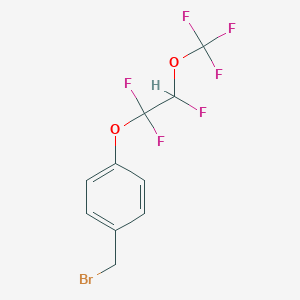

4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide

Description

4-(Trifluoromethoxy)benzyl bromide (CAS: 50824-05-0) is a halogenated aromatic compound with the molecular formula C₈H₆BrF₃O. It is characterized by a benzyl bromide core substituted with a trifluoromethoxy (-OCF₃) group at the para position (Figure 1). This electron-withdrawing group enhances the electrophilicity of the benzyl carbon, making it highly reactive in nucleophilic substitution reactions.

- Appearance: Colorless to light yellow liquid.

- Density: 1.594 g/mL at 25°C.

- Boiling Point: 82–84°C at 10 mmHg.

- Melting Point: 22–24°C.

- Purity: ≥98% (GC).

Properties

IUPAC Name |

1-(bromomethyl)-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF6O2/c11-5-6-1-3-7(4-2-6)18-9(13,14)8(12)19-10(15,16)17/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBBBHGJMIJKGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)OC(C(OC(F)(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide typically involves the etherification of trifluoromethoxytrifluoroethylene with a suitable phenol derivative. The reaction conditions often require the use of a strong base, such as sodium hydride, to deprotonate the phenol and facilitate the nucleophilic substitution reaction. The resulting intermediate is then brominated using a brominating agent like N-bromosuccinimide (NBS) to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromide group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, to form corresponding substituted derivatives.

Oxidation: The compound can be oxidized to form corresponding benzyl alcohol or benzaldehyde derivatives.

Reduction: Reduction reactions can convert the benzyl bromide to benzyl alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: Benzyl alcohol or benzaldehyde derivatives.

Reduction: Benzyl alcohol or other reduced forms.

Scientific Research Applications

4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide involves its ability to undergo nucleophilic substitution reactions, where the bromide group is replaced by various nucleophiles. This reactivity is attributed to the electron-withdrawing effects of the trifluoromethoxy and trifluoroethoxy groups, which enhance the electrophilicity of the benzyl carbon. The compound can interact with molecular targets, such as enzymes and proteins, through covalent modification, leading to changes in their activity and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Properties

The reactivity and physical properties of benzyl bromides are strongly influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs (Table 1):

Table 1: Comparative Data for 4-(Trifluoromethoxy)benzyl Bromide and Analogs

Key Observations :

Electron-Withdrawing vs. Electron-Donating Groups :

- The -OCF₃ group in 4-(trifluoromethoxy)benzyl bromide increases electrophilicity compared to 4-methoxybenzyl bromide (-OCH₃), accelerating nucleophilic substitution reactions (e.g., with [¹¹C]NH₄SCN in radiochemistry) .

- Chloro substituents (e.g., 3-chloro-4-(trifluoromethoxy)benzyl bromide) further enhance reactivity due to combined inductive effects .

Physical Properties: Higher density in fluorinated analogs (e.g., 1.594 g/mL for -OCF₃ vs. ~1.3 g/mL for non-fluorinated benzyl bromides) correlates with increased molecular weight and halogen content . Trifluoromethoxy substituents reduce volatility compared to methoxy analogs, as seen in the relatively low boiling point (82–84°C at 10 mmHg) .

Biological Applications: Fluorinated derivatives (e.g., -OCF₃, -CF₃) are preferred in drug design for improved metabolic stability and membrane permeability .

Reactivity in Radiolabeling :

- Benzyl bromides react rapidly with [¹¹C]NH₄SCN to form thiocyanate derivatives, a process critical for carbon-11 radiopharmaceuticals. The -OCF₃ group’s electron-withdrawing nature enhances this reactivity compared to non-fluorinated analogs .

Biological Activity

4-(1,1,2-Trifluoro-2-trifluoromethoxy-ethoxy)-benzyl bromide is a fluorinated organic compound known for its applications in synthetic organic chemistry and medicinal chemistry. Its unique trifluoromethoxy and ethoxy substituents enhance its reactivity, making it a valuable building block in drug development and other chemical syntheses.

- Molecular Formula : C₉H₈BrF₆O₂

- Molecular Weight : 353.06 g/mol

- Physical State : Typically appears as a white to yellow powder.

- Boiling Point : Approximately 294ºC

- Density : 1.546 g/cm³

The biological activity of this compound primarily arises from its electrophilic nature. It participates in nucleophilic substitution reactions where nucleophiles attack the carbon atom bonded to the bromine atom, resulting in the displacement of bromine. This reaction pathway is crucial for its role in synthesizing various pharmaceutical compounds.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacophore in drug design. The trifluoromethyl group significantly influences biological activity by enhancing metabolic stability and modulating lipophilicity, which can improve drug absorption and bioavailability.

Case Studies

- Trifluoromethylated Benzyl Groups : A study demonstrated that substituting benzyl groups with trifluoromethyl groups increased selectivity in glycosylation reactions. The introduction of these groups led to improved yields and selectivity ratios (up to 34:1) in favor of desired products .

- FDA-Approved Drugs : The compound's structural analogs have been incorporated into several FDA-approved drugs over the last two decades, highlighting the importance of trifluoromethyl groups in enhancing therapeutic efficacy and safety profiles .

Reaction Pathways

The compound can undergo various reactions under specific conditions:

- Nucleophilic Substitution : Reacts with nucleophiles such as amines or alcohols to form new C-N or C-O bonds.

- Cross-Coupling Reactions : Can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are fundamental in pharmaceuticals.

Data Table of Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.